N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
“N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoroethyl group and the oxan-4-yl moiety suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Attachment of the Oxan-4-yl Moiety: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction or by using oxirane derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large reactors to carry out the reactions in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for “N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group might enhance its binding affinity or stability, while the oxan-4-yl moiety could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)benzamide: Lacks the oxan-4-yl group, potentially less soluble or bioavailable.
N-(oxan-4-yl)benzamide: Lacks the trifluoroethyl group, possibly less stable or with different binding properties.
Uniqueness
“N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide” is unique due to the combination of the trifluoroethyl group and the oxan-4-yl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)10-18(12-6-8-20-9-7-12)13(19)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCWSOBTKJQBIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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